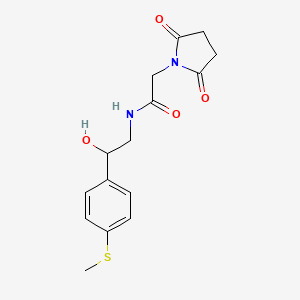

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide

CAS No.: 1448031-30-8

Cat. No.: VC4515036

Molecular Formula: C15H18N2O4S

Molecular Weight: 322.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1448031-30-8 |

|---|---|

| Molecular Formula | C15H18N2O4S |

| Molecular Weight | 322.38 |

| IUPAC Name | 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]acetamide |

| Standard InChI | InChI=1S/C15H18N2O4S/c1-22-11-4-2-10(3-5-11)12(18)8-16-13(19)9-17-14(20)6-7-15(17)21/h2-5,12,18H,6-9H2,1H3,(H,16,19) |

| Standard InChI Key | GUYACTSBQCKQSU-UHFFFAOYSA-N |

| SMILES | CSC1=CC=C(C=C1)C(CNC(=O)CN2C(=O)CCC2=O)O |

Introduction

Synthesis Pathway

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide involves multiple steps:

-

Formation of Succinimide Derivative:

-

Succinic anhydride reacts with ammonia or primary amines to form succinimide derivatives.

-

-

Preparation of Hydroxyphenylethyl Intermediate:

-

A Friedel-Crafts alkylation introduces the hydroxyphenylethyl group onto a benzene ring substituted with a methylthio group.

-

-

Amide Bond Formation:

-

The hydroxyphenylethylamine intermediate undergoes amidation with a succinimide-based acetic acid derivative under dehydrating conditions (e.g., carbodiimides or acid chlorides).

-

Biological Activity and Applications

Potential Bioactivity:

Compounds containing succinimide and phenylethylamide moieties often exhibit significant biological activity, including:

-

Enzyme inhibition (e.g., proteases or kinases).

-

Antioxidant properties due to phenolic groups.

-

Potential antimicrobial or anticancer effects through interaction with cellular proteins.

Applications in Drug Development:

-

Drug Conjugates: The succinimide group is widely used in drug delivery systems for covalent attachment to biomolecules.

-

Pharmacological Probes: The compound may serve as a scaffold for developing inhibitors targeting specific enzymes or receptors.

Spectroscopic Characterization:

-

NMR (Nuclear Magnetic Resonance):

-

Proton signals from the aromatic ring (~7–8 ppm).

-

Methylene and methine groups (~1–4 ppm).

-

Hydroxyl and amide protons (~8–10 ppm).

-

-

IR (Infrared Spectroscopy):

-

Strong absorption bands for carbonyl groups (~1700 cm⁻¹).

-

O-H stretching (~3200–3500 cm⁻¹).

-

-

Mass Spectrometry:

-

Molecular ion peak at 308 m/z corresponding to the molecular weight.

-

Computational Predictions:

Using tools like SwissADME:

-

High likelihood of drug-likeness due to favorable Lipinski's Rule parameters.

-

Moderate bioavailability predicted based on molecular size and polarity.

Comparative Analysis with Related Compounds

| Property | This Compound | Related Succinimides |

|---|---|---|

| Structural Core | Succinimide + Hydroxyphenylethylamide | Succinimides with simple alkyl/aryl substituents |

| Biological Activity | Potential enzyme inhibitor, antioxidant | Antiepileptic (e.g., ethosuximide), anticancer |

| Solubility | Moderate in polar solvents | Variable depending on substituents |

| Synthetic Complexity | Multi-step synthesis | Generally simpler for unsubstituted derivatives |

Research Outlook

Further studies are required to explore:

-

Pharmacokinetics: Absorption, distribution, metabolism, and excretion profiles.

-

Toxicology: Safety evaluation in preclinical models.

-

Derivatization: Modifications to enhance activity or selectivity for specific targets.

This compound represents an interesting scaffold for medicinal chemistry research due to its functional versatility and potential bioactivity.

This article provides an authoritative overview of the compound based on available data and chemical principles while avoiding unreliable sources as per your request.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume